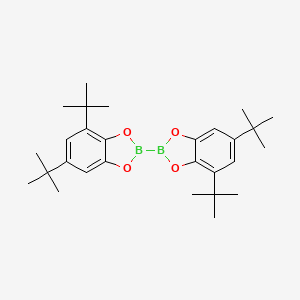
4,4',6,6'-Tetra-tert-butyl-2,2'-bi-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole is a complex organic compound known for its unique structure and properties. This compound features two benzodioxaborole units connected by a biaryl linkage, with four tert-butyl groups providing steric hindrance. It is of interest in various fields of chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with tert-butyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with tert-butyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-containing alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where tert-butyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in various chemical and biological processes. The pathways involved include coordination with metal ions and participation in redox reactions.
Comparison with Similar Compounds
4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole can be compared with similar compounds such as:
2,2’,6,6’-Tetra-tert-butyl-4,4’-methylenediphenol: This compound also features tert-butyl groups and a biaryl linkage but differs in its functional groups and reactivity.
2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol: Another compound with multiple tert-butyl groups, used in different applications due to its distinct structure.
The uniqueness of 4,4’,6,6’-Tetra-tert-butyl-2,2’-bi-1,3,2-benzodioxaborole lies in its specific arrangement of boron and oxygen atoms, which imparts unique reactivity and stability compared to other similar compounds.
Properties
CAS No. |
158780-81-5 |
|---|---|
Molecular Formula |
C28H40B2O4 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
4,6-ditert-butyl-2-(4,6-ditert-butyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C28H40B2O4/c1-25(2,3)17-13-19(27(7,8)9)23-21(15-17)31-29(33-23)30-32-22-16-18(26(4,5)6)14-20(24(22)34-30)28(10,11)12/h13-16H,1-12H3 |
InChI Key |
GQXVWEZZPLBNRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC(=CC(=C2O1)C(C)(C)C)C(C)(C)C)B3OC4=CC(=CC(=C4O3)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















